5-Cyclohexyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between an aldehyde (3,4,5-trimethoxybenzaldehyde) and the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding alkane.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced benzylidene derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: Possible use as a fungicide or pesticide.
Pharmaceuticals: Intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
Fluconazole: A well-known triazole antifungal agent.
Voriconazole: Another triazole derivative used as an antifungal medication.
Uniqueness
5-Cyclohexyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl and trimethoxybenzylidene groups, which may impart distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H24N4O3S/c1-23-14-9-12(10-15(24-2)16(14)25-3)11-19-22-17(20-21-18(22)26)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
AIWNWGILBNZOKU-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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